molecular formula C17H15NO4S B230137 2,7-Dimethoxy-9-(vinylsulfonyl)acridine

2,7-Dimethoxy-9-(vinylsulfonyl)acridine

Cat. No.: B230137
M. Wt: 329.4 g/mol
InChI Key: FETZQIOHMSCAJT-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-9-(vinylsulfonyl)acridine is a synthetic acridine derivative characterized by methoxy substituents at positions 2 and 7 of the acridine core and a vinylsulfonyl group at position 9. Acridines are nitrogen-containing tricyclic aromatic compounds with demonstrated biological activities, including anticancer, antimicrobial, and DNA-binding properties . The vinylsulfonyl group at position 9 introduces electrophilic reactivity, enabling covalent interactions with nucleophilic targets such as thiols or amines in biomolecules. This structural feature differentiates it from other acridine derivatives, which often bear amino, chloro, or alkyl substituents at position 9 .

Properties

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

9-ethenylsulfonyl-2,7-dimethoxyacridine

InChI

InChI=1S/C17H15NO4S/c1-4-23(19,20)17-13-9-11(21-2)5-7-15(13)18-16-8-6-12(22-3)10-14(16)17/h4-10H,1H2,2-3H3

InChI Key

FETZQIOHMSCAJT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)C=C)OC

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)C=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Key Observations :

  • Electrophilic Reactivity: The vinylsulfonyl group in 2,7-dimethoxy-9-(vinylsulfonyl)acridine may enhance covalent binding to DNA or proteins, contrasting with non-covalent intercalators like G4 or kinase inhibitors like Acridine Yellow G .
  • Anticancer Mechanisms : Unlike G4 (G-quadruplex stabilization) or Acridine Yellow G (kinase inhibition), the vinylsulfonyl derivative’s mechanism likely involves alkylation or thiol-adduct formation, akin to nitrogen mustards but with acridine’s DNA-targeting scaffold .
  • Mutagenicity Risk : Acridine derivatives with planar structures (e.g., amsacrine) are mutagenic due to DNA intercalation . The vinylsulfonyl group may exacerbate this risk by forming DNA adducts.
Toxicity and Selectivity
  • Acridine Yellow G showed low toxicity in vivo despite potent kinase inhibition, suggesting substituents influence safety profiles .
  • This compound ’s vinylsulfonyl group may increase cytotoxicity but also off-target effects, necessitating structural optimization for therapeutic use.

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